molecular formula C12H19O3P B1366667 Diethyl (3-Methylbenzyl)phosphonate CAS No. 63909-50-2

Diethyl (3-Methylbenzyl)phosphonate

Cat. No.: B1366667
CAS No.: 63909-50-2
M. Wt: 242.25 g/mol
InChI Key: LMLREDDVMFNSMK-UHFFFAOYSA-N
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Description

Diethyl (3-Methylbenzyl)phosphonate is an organophosphorus compound with the molecular formula C12H19O3P. It is a phosphonate ester derived from 3-methylbenzyl alcohol and diethyl phosphite. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Safety and Hazards

When handling Diethyl (3-Methylbenzyl)phosphonate, it is advised to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, or clothing . It should be stored in a dry, cool, and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (3-Methylbenzyl)phosphonate can be synthesized through several methods. One common method involves the Arbuzov reaction, where 3-methylbenzyl chloride reacts with triethyl phosphite under heating conditions to form the desired phosphonate ester . Another method includes the palladium-catalyzed cross-coupling reaction between 3-methylbenzyl halides and diethyl phosphite, using a palladium source such as palladium acetate and a ligand like Xantphos .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Arbuzov reactions due to their efficiency and scalability. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and microwave irradiation can further enhance the reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-Methylbenzyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (3-Methylbenzyl)phosphonate is unique due to the presence of the methyl group at the meta position on the benzyl ring. This structural feature can influence its reactivity and the types of reactions it undergoes, making it distinct from other benzylphosphonate derivatives .

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)10-12-8-6-7-11(3)9-12/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLREDDVMFNSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CC(=C1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445776
Record name Diethyl [(3-methylphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63909-50-2
Record name Diethyl [(3-methylphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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